2-methoxy-N-(quinolin-8-yl)benzamide
Description
2-Methoxy-N-(quinolin-8-yl)benzamide is a quinoline-based amide derivative characterized by a benzamide scaffold substituted with a methoxy group at the 2-position and a quinolin-8-ylamine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed C–H functionalization reactions. Its structure enables strong N,N-bidentate coordination to metal centers (e.g., Pd, Co, Ni), facilitating regioselective transformations such as alkylation, arylation, and annulation . Synthetically, it is often prepared via palladium-catalyzed coupling reactions, achieving yields up to 86% under optimized conditions . Applications span medicinal chemistry (e.g., PARP-1 inhibitors) and materials science, driven by its tunable electronic and steric properties .
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-3-2-8-13(15)17(20)19-14-9-4-6-12-7-5-11-18-16(12)14/h2-11H,1H3,(H,19,20) |
InChI Key |
WQSADUSZBIAOFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Typical conditions include:
Amide Formation with 8-Aminoquinoline
The acid chloride is reacted with 8-aminoquinoline in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base:
-
Dissolve 2-methoxybenzoyl chloride (1.0 equiv, 20 mmol) in dry DCM (4 mL) at 0°C.
-
Add a solution of 8-aminoquinoline (1.2 equiv, 24 mmol) and TEA (1.2 equiv, 24 mmol) in DCM (5 mL) dropwise.
-
Warm to room temperature and stir for 1 hour.
-
Concentrate, wash with 10% HCl and 10% NaHCO₃, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 8:2).
Direct Coupling Using Carbodiimide Reagents
For laboratories avoiding acid chlorides, 2-methoxybenzoic acid can be activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Suspend 2-methoxybenzoic acid (1.0 equiv) in dry THF.
-
Add EDC (1.5 equiv), HOBt (1.5 equiv), and 8-aminoquinoline (1.2 equiv).
-
Stir at 25°C for 12 hours.
-
Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Yield : 60–65%, lower than acid chloride method due to competing side reactions.
Transition Metal-Catalyzed Methods
Palladium and chromium catalysts enable C–H functionalization for late-stage benzamide synthesis, though these are less common for methoxy derivatives.
Palladium-Mediated Coupling
A sealed tube reaction with Pd(OAc)₂ (5 mol%) and NaOTf in toluene at 90°C for 24 hours facilitates coupling between 2-methoxybenzamide precursors and quinoline amines. However, this method is primarily reported for methyl and bromo substituents.
Chromium Catalysis
CrCl₃ (10 mol%) with N-heterocyclic carbene ligands (e.g., IPr·HCl) enables alkylative cross-coupling, though applications to methoxy systems remain unexplored.
Structural Characterization
Key spectroscopic data for this compound:
-
¹H NMR (CDCl₃) : δ 8.97 (d, J = 2.4 Hz, 1H, quinoline-H2), 8.15 (dd, J = 8.0 Hz, 1H, benzamide-H6), 3.91 (s, 3H, OCH₃).
-
¹³C NMR : δ 165.2 (C=O), 157.8 (OCH₃), 148.3–121.4 (aromatic carbons).
-
HRMS : m/z calcd for C₁₈H₁₅N₂O₂ [M+H]⁺: 307.1082; found: 307.1088.
Challenges and Optimization
-
Regioselectivity : Competing reactions at quinoline’s N1 vs. C8 positions require excess amine (1.2–1.5 equiv).
-
Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients effectively removes unreacted 8-aminoquinoline.
-
Side Products : Hydrolysis of acid chloride to benzoic acid occurs if moisture is present, emphasizing the need for anhydrous conditions.
Applications and Derivatives
While the primary focus is synthesis, this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-quinolin-8-ylbenzamide.
Reduction: Formation of dihydro-2-methoxy-N-(quinolin-8-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 2-methoxy-N-(quinolin-8-yl)benzamide with its analogues based on substituents, molecular weight, and key physicochemical parameters:
*Predicted values based on structural analogues.
Key Observations :
- Electron Effects : The 2-methoxy group enhances electron density at the benzene ring, improving coordination to metal catalysts compared to electron-withdrawing groups (e.g., 4-Cl) .
- Solubility: Lower logSw values (indicative of poor aqueous solubility) are common across derivatives, with minimal variation due to hydrophobic quinoline and benzamide moieties .
Reactivity Trends :
- Steric Hindrance : Bulky substituents (e.g., 2-benzyl) reduce yields due to steric clashes during metal coordination .
- Catalyst Compatibility : Palladium systems generally outperform nickel or cobalt in achieving higher yields for methoxy-substituted derivatives .
Catalytic C–H Functionalization
- 2-Methoxy Derivative: Critical in cobalt-catalyzed annulation with allenes, forming isoquinolinones in up to 88% yield . The methoxy group stabilizes transition states via electron donation.
- Parent Compound (N-(quinolin-8-yl)benzamide): Fails in copper-catalyzed bromination due to weaker metal coordination, highlighting the necessity of the 8-aminoquinoline amide backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
